molecular formula C7H14BrN3 B1459170 [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide CAS No. 663941-76-2

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide

Cat. No.: B1459170
CAS No.: 663941-76-2
M. Wt: 220.11 g/mol
InChI Key: PRWZGSXJXXQTTM-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: [2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide is used as a precursor for the synthesis of more complex heterocyclic compounds.

Biology and Medicine: Its pyrazole moiety is known to exhibit various biological activities, making it a valuable component in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural properties make it suitable for applications in polymer chemistry and other industrial processes .

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The ethylamine moiety may also play a role in modulating the compound’s overall biological effects .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its specific combination of the pyrazole ring and ethylamine moiety, which provides unique reactivity and potential for diverse applications. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various chemical and biological processes .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWZGSXJXXQTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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